molecular formula C23H18N4O3 B12176695 N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12176695
M. Wt: 398.4 g/mol
InChI Key: OZEAVTHYZYFECC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the acetylamino and phenyl groups through acylation and amination reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. The use of high-purity reagents and advanced purification methods, such as recrystallization and chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-oxobutanamide
  • N-[3-(acetylamino)phenyl]-4-bromo-2-thiophenecarboxamide
  • Azithromycin Related Compound H

Uniqueness

N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C23H18N4O3/c1-15(28)25-17-6-5-7-18(13-17)26-22(29)16-10-11-20-21(12-16)24-14-27(23(20)30)19-8-3-2-4-9-19/h2-14H,1H3,(H,25,28)(H,26,29)

InChI Key

OZEAVTHYZYFECC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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